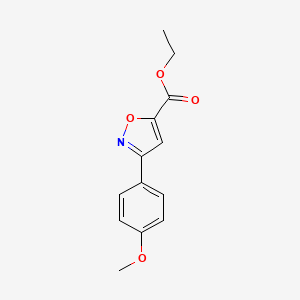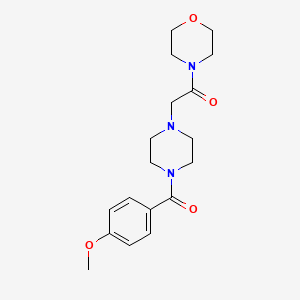
(2-Aminoetoxi)trimetilsilano
Descripción general
Descripción
(2-Aminoethoxy)trimethylsilane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an aminoethoxy group. This compound is a colorless liquid that is soluble in water and organic solvents. It is widely used in various fields, including medical research, environmental research, and industrial research.
Aplicaciones Científicas De Investigación
(2-Aminoethoxy)trimethylsilane has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds. In biology, it is used in the preparation of molecularly imprinted silica particles for specific recognition of target molecules . In medicine, it is used in the development of new drugs and therapeutic agents. In industry, it is used in the production of various materials and chemicals.
Mecanismo De Acción
Target of Action
(2-Aminoethoxy)trimethylsilane, also known as 2-TRIMETHYLSILANYLOXY-ETHYLAMINE, is a chemical compound that primarily interacts with chloromethylalkoxysilanes . The primary targets of this compound are chloromethylalkoxysilanes, which are a class of organosilicon compounds .
Mode of Action
The compound reacts with chloromethylalkoxysilanes to form cyclic substitution products, with the evolution of trimethylalkoxysilane . This reaction is accompanied by the partial splitting off of the substituted methyl group from silicon . The N-methyl-substituted derivatives thus obtained react with the chloromethylalkoxysilanes to form cyclic substitution products, methylated at the nitrogen atom .
Biochemical Pathways
The biochemical pathways affected by (2-Aminoethoxy)trimethylsilane involve the reaction with chloromethylalkoxysilanes . This reaction leads to the formation of cyclic substitution products and the evolution of trimethylalkoxysilane . The downstream effects of this pathway are the formation of N-methyl-substituted derivatives that further react with chloromethylalkoxysilanes .
Pharmacokinetics
It is a common practice to introduce adme tests at the early stage of drug discovery to avoid failures during clinical trials due to poor adme properties .
Result of Action
The molecular and cellular effects of (2-Aminoethoxy)trimethylsilane’s action involve the formation of cyclic substitution products and the evolution of trimethylalkoxysilane . This leads to the creation of N-methyl-substituted derivatives that can further react with chloromethylalkoxysilanes .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of chemical reactions .
Análisis Bioquímico
Biochemical Properties
(2-Aminoethoxy)trimethylsilane plays a significant role in biochemical reactions, particularly in the formation of cyclic substitution products. It reacts with chloromethylalkoxysilanes to form these products, with the evolution of trimethylalkoxysilane This compound interacts with various enzymes and proteins, facilitating the detachment of substituted methyl groups from silicon atoms
Cellular Effects
The effects of (2-Aminoethoxy)trimethylsilane on cellular processes are multifaceted. It influences cell function by interacting with cellular components and affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Aminoethoxy)trimethylsilane has been shown to react with chloromethylalkoxysilanes, leading to the formation of cyclic substitution products . These interactions can impact various cellular processes, including the regulation of gene expression and the modulation of metabolic pathways.
Molecular Mechanism
At the molecular level, (2-Aminoethoxy)trimethylsilane exerts its effects through specific binding interactions with biomolecules. It reacts with chloromethylalkoxysilanes to form cyclic substitution products, which involve the detachment of substituted methyl groups from silicon atoms . This reaction mechanism highlights the compound’s ability to facilitate the formation of stable cyclic structures, which can have significant implications for its use in synthetic chemistry and biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Aminoethoxy)trimethylsilane can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that (2-Aminoethoxy)trimethylsilane reacts with chloromethylalkoxysilanes to form stable cyclic substitution products . These products can have long-term effects on cellular processes, including gene expression and metabolic pathways.
Metabolic Pathways
(2-Aminoethoxy)trimethylsilane is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s ability to form cyclic substitution products with chloromethylalkoxysilanes highlights its role in synthetic chemistry and metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Métodos De Preparación
(2-Aminoethoxy)trimethylsilane can be synthesized through the reaction of chloromethylalkoxysilanes with aminoethoxyalkyl silanes. This reaction typically forms cyclic substitution products with the evolution of trimethylalkoxysilane . Another method involves the reaction of bis(2-aminoethoxy)dimethylsilane with chloromethylalkoxysilanes, which is accompanied by the partial splitting off of the substituted methyl group from silicon .
Análisis De Reacciones Químicas
(2-Aminoethoxy)trimethylsilane undergoes various types of chemical reactions, including substitution reactions. For example, it reacts with chloromethylalkoxysilanes to form cyclic substitution products, with the evolution of trimethylalkoxysilane . The reaction conditions typically involve the use of chloromethylalkoxysilanes as reagents. The major products formed from these reactions are cyclic substitution products and trimethylalkoxysilane .
Comparación Con Compuestos Similares
(2-Aminoethoxy)trimethylsilane can be compared with other similar compounds, such as (2-Cyanoallyl)trimethylsilane and (2-Cyanoethyl)trimethylsilane. These compounds exhibit high reactivities in free-radical reactions and demonstrate the existence of the σπ captodative effect . Another similar compound is bis(N,N-dimethyl-2-aminoethoxy)dimethylsilane, which reacts with cobalt carbonyl to form tris[bis(N,N-dimethyl-2-aminoethoxy)dimethylsilane]cobalt(II) bis . The uniqueness of (2-Aminoethoxy)trimethylsilane lies in its specific reactivity with chloromethylalkoxysilanes and its applications in various fields .
Propiedades
IUPAC Name |
2-trimethylsilyloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NOSi/c1-8(2,3)7-5-4-6/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSLIYHUUYSCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206764 | |
| Record name | Ethanamine, 2-((trimethylsilyl)oxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5804-92-2 | |
| Record name | 2-[(Trimethylsilyl)oxy]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5804-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylamine, 2-(trimethylsiloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-((trimethylsilyl)oxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethoxy)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



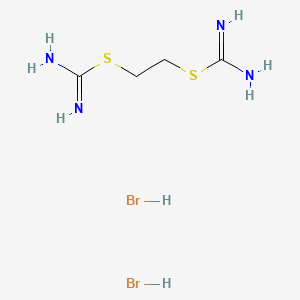
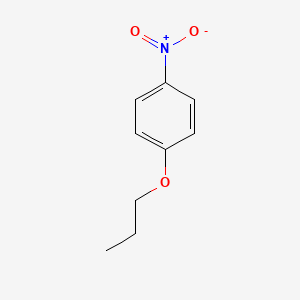
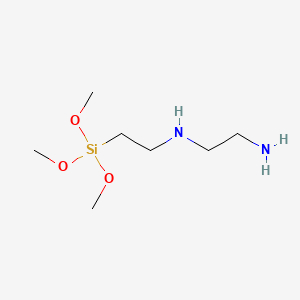
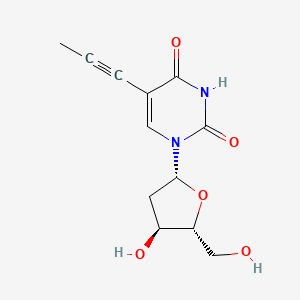
![1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1595974.png)
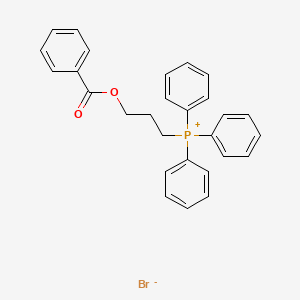
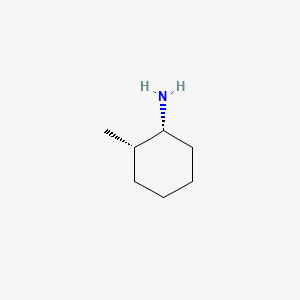
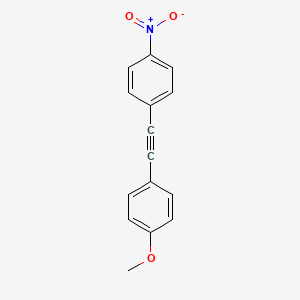
![4-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595979.png)
![2-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595980.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1595981.png)
